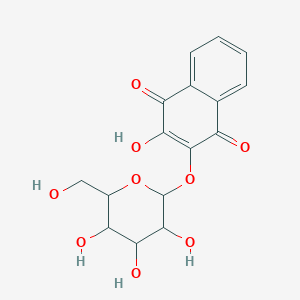![molecular formula C26H26N2O4S B11485144 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes a furan ring, a sulfonyl group, and a dibenzo[b,e][1,4]diazepin-1-one core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One of the methods involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound. The reaction is typically catalyzed by silica-supported fluoroboric acid . The process involves the condensation of appropriate starting materials under controlled microwave irradiation, leading to the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis and the use of efficient catalysts can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the dibenzo[b,e][1,4]diazepin-1-one core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the benzodiazepine binding site on GABA_A receptors, which modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system . This interaction leads to anxiolytic effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the dibenzo[b,e][1,4]diazepin-1-one ring.
Benzodiazepine derivatives: Compounds like diazepam and lorazepam have similar anxiolytic properties but differ in their chemical structure and pharmacokinetics.
Uniqueness
11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a furan ring, a sulfonyl group, and a dibenzo[b,e][1,4]diazepin-1-one core
Properties
Molecular Formula |
C26H26N2O4S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-5-(4-methylphenyl)sulfonyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H26N2O4S/c1-17-10-12-18(13-11-17)33(30,31)28-21-8-5-4-7-19(21)27-20-15-26(2,3)16-22(29)24(20)25(28)23-9-6-14-32-23/h4-14,25,27H,15-16H2,1-3H3 |
InChI Key |
JKNDWBPGWNIOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)
![3-methylsulfanyl-2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B11485073.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)

![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11485098.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)
![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)
![[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)

